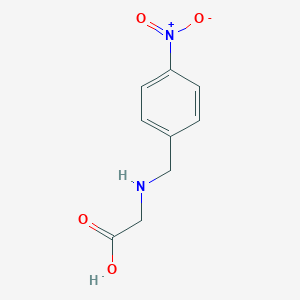

(4-硝基-苯甲氨基)-乙酸

描述

“(4-Nitro-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known by other names such as “(4-Nitrobenzyl)glycine”, “2-((4-nitrobenzyl)amino)aceticacid”, “Glycine, N-[(4-nitrophenyl)methyl]-”, and "2-[(4-Nitrophenyl)methylamino]acetic acid" .

Synthesis Analysis

The synthesis of “(4-Nitro-benzylamino)-acetic acid” or similar compounds has been studied in various contexts . For instance, one study reported the chemical reaction of 4-nitrobenzaldehyde and glycine leading to the formation of a new compound .Molecular Structure Analysis

The molecular structure of “(4-Nitro-benzylamino)-acetic acid” can be analyzed using various techniques . Modern mass spectrometry (MS) technologies have provided a versatile platform that can be combined with a large number of techniques to analyze protein structure and dynamics .Chemical Reactions Analysis

The chemical reactions involving “(4-Nitro-benzylamino)-acetic acid” or similar compounds have been explored in different studies . For example, one study discussed the chemical reaction of 4-nitrobenzaldehyde and glycine .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Nitro-benzylamino)-acetic acid” can be found in various sources . These properties are fundamental prerequisites to assessments of chemical emissions, fate, hazard, exposure, and risks .科学研究应用

化学反应和衍生物

研究表明,2-苄氨基-1,4-萘醌在乙酸中与亚硝基硫酸反应,产生各种杂环化产物。这包括 2-苯基萘并[2,1-d]恶唑-4,5-二酮和 N-(3-硝基-1,4-二氧代-1,4-二氢萘-2-基)苯甲酰胺,它们与 (4-硝基-苯甲氨基)-乙酸衍生物的研究有关 (Gornostaev 等人,2019).

已证明用稀乙酸处理 4-(取代氨基)-6-氯-5-硝基嘧啶,包括苄氨基衍生物,会产生 3-(取代氨基)-3-氨基-2-硝基丙烯腈衍生物,从而更好地理解环化反应 (Clark, Curphey & Southon, 1974).

光谱和结构研究

已经研究了与 (4-硝基-苯甲氨基)-乙酸相关的化合物的分子结构和光电性质,从而深入了解了它们的光谱特性 (Khemalapure 等人,2019)。

对一种新的单斜晶形的 4-硝基苯乙酸(一种与 (4-硝基-苯甲氨基)-乙酸在结构上相似的化合物)的研究提供了有关其分子构象和分子间接触的有价值的信息,增强了对这类化合物的结构性质的理解 (Kennedy & Moraes, 2016).

环境应用

已经研究了 (4-硝基-苯甲氨基)-乙酸衍生物在环境背景下的应用,例如使用紫外线照射悬浮液净化水。这包括降解和矿化 4-氯苯酚等污染物 (Matthews, 1990).

超临界水氧化 (SCWO) 技术已被用于有效销毁废物,包括乙酸和硝基苯酚。这突出了 (4-硝基-苯甲氨基)-乙酸及其衍生物的潜在环境应用 (Shanableh & Gloyna, 1991).

安全和危害

The safety and hazards of “(4-Nitro-benzylamino)-acetic acid” can be found in safety data sheets . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Relevant Papers Relevant papers on “(4-Nitro-benzylamino)-acetic acid” include studies on the diastereoselective synthesis of an industrially relevant 4-aminopentanoic acid , the characterization and molecular modeling of a pharmaceutical co-crystal , and the biodegradation of 4-nitrobenzoate, 4-aminobenzoate, and their mixtures .

作用机制

Target of Action

For instance, some studies have shown that certain nitrobenzyl compounds can inhibit the function of merozoite surface protein-1 (MSP-1), a protein essential for the invasion of red blood cells by malaria parasites .

Mode of Action

For example, they can participate in nucleophilic substitution reactions . In the context of biological systems, these reactions could potentially lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It’s known that nitrobenzyl compounds can participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It’s known that nitrobenzyl compounds can interact with various biological targets and potentially affect their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Nitro-benzylamino)-acetic acid. For instance, the presence of light can influence the activity of certain nitrobenzyl compounds . Additionally, the pH and temperature of the environment can also affect the stability and reactivity of the compound.

属性

IUPAC Name |

2-[(4-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZQOVOWAVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442751 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1727-14-6 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

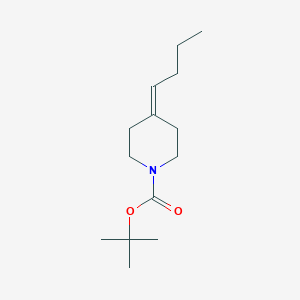

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

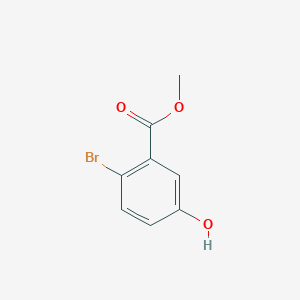

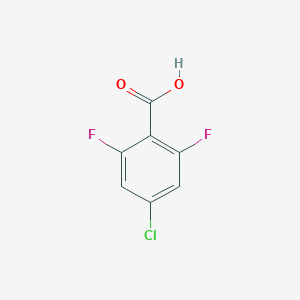

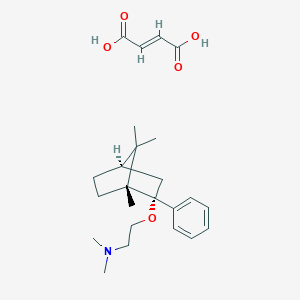

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)